Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate typically involves the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with an appropriate imidazole derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-aryl-5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylates: These compounds share a similar diethoxymethyl group and are used in similar synthetic applications.
2-diethoxymethyl-5-ethyloxazolidines: These compounds also contain a diethoxymethyl group and are used in organic synthesis.
Uniqueness
Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is unique due to its imidazole ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Biological Activity
Ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features an imidazole ring, which is known for its role in various biological processes. The synthesis typically involves the reaction of ethyl isocyanoacetate with imidoyl chlorides, leading to the formation of the desired imidazole derivatives. The compound can be synthesized through several methods, including:
- Cycloaddition reactions : These reactions often yield high purity and yield of the target compound.
- Glycosylation reactions : Involving the conversion of the compound into its sodium salt followed by reaction with glycosylating agents .
Antiviral Properties
One notable area of research is the antiviral activity against viruses from the Flaviviridae family. Studies have shown that derivatives of this compound exhibit inhibitory effects on viral NTPases/helicases:
- West Nile Virus (WNV) : The compound demonstrated an IC50 value of 23 µM against WNV when tested with a DNA substrate.
- Hepatitis C Virus (HCV) : An IC50 value of 37 µM was observed, indicating moderate antiviral efficacy .
Enzyme Inhibition
The compound also acts as an enzyme inhibitor. Its mechanism involves binding to active sites of specific enzymes, thereby blocking substrate access and catalytic activity. This has been particularly noted in studies involving HIV integrase (IN), where several derivatives showed significant inhibition rates exceeding 50% .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound and its derivatives:
Study | Target | Findings |
---|---|---|
Study A | WNV | IC50 = 23 µM (DNA substrate) |
Study B | HCV | IC50 = 37 µM (DNA substrate) |
Study C | HIV IN | Inhibition rates > 50% for several derivatives |
The biological activity of this compound can be attributed to its structural features:
- Imidazole Ring : Provides a framework for interaction with biological targets.
- Diethoxymethyl Group : Enhances solubility and bioavailability, facilitating better interaction with enzymes and receptors.
Properties
CAS No. |
137159-34-3 |
---|---|
Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-4-15-10(14)8-9(13-7-12-8)11(16-5-2)17-6-3/h7,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
CWKNTPWKEFUBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(N=CN1)C(=O)OCC)OCC |
Origin of Product |
United States |
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